8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Description
Contextualization within Heterocyclic Chemistry and Nitrogen/Oxygen-Containing Scaffolds
Benzoxazines are bicyclic heterocyclic compounds, meaning they feature a benzene (B151609) ring fused to an oxazine (B8389632) ring. bldpharm.com The oxazine ring is a six-membered ring containing both oxygen and nitrogen atoms. modechem.com This combination of a rigid aromatic benzene ring with a nitrogen- and oxygen-containing heterocyclic ring imparts unique chemical properties and a three-dimensional structure that is attractive for various applications, particularly in drug discovery and materials science. chemenu.comnih.gov
The presence of both nitrogen and oxygen atoms in the scaffold allows for diverse chemical interactions, including hydrogen bonding, and provides sites for further chemical modification. ijpsr.info These nitrogen/oxygen-containing heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, as they are found in a vast array of biologically active natural products and synthetic drugs. modechem.comchemenu.com
Overview of the 3,4-Dihydro-2H-benzo[B]bldpharm.comcombi-blocks.comoxazine Framework in Academic Research
The specific framework of 3,4-dihydro-2H-benzo[b] bldpharm.comcombi-blocks.comoxazine is a prominent member of the benzoxazine (B1645224) family. nih.gov This structure is a core component in a variety of compounds that have been investigated for their potential pharmacological activities. rasayanjournal.co.in Research has shown that derivatives of this framework can interact with biological targets, and they have been explored for uses as antimicrobial and antitumor agents, among other therapeutic applications. rasayanjournal.co.inumpr.ac.id
The "3,4-dihydro-2H" designation indicates a specific level of saturation in the oxazine ring, which contributes to the molecule's spatial arrangement. The versatility of this framework allows for the introduction of various functional groups at different positions on the bicyclic system, enabling chemists to fine-tune the molecule's properties. The subject of this article, with a nitro group (-NO₂) at the 8th position, is one such variation.
While extensive research on the 8-nitro derivative is not widely published, its parent compound and other derivatives have been the subject of numerous studies. For instance, various synthetic methods have been developed to produce the 3,4-dihydro-2H-benzo[b] bldpharm.comcombi-blocks.comoxazine core, and libraries of these compounds have been created to screen for biological activity. nih.gov
Below is a table detailing the available chemical data for the specific compound of interest, primarily sourced from chemical supplier databases.
| Property | Data | Source(s) |
| Compound Name | 8-Nitro-3,4-dihydro-2H-benzo[b] bldpharm.comcombi-blocks.comoxazine hydrochloride | bldpharm.com |
| CAS Number | 1890308-70-9 | bldpharm.comcombi-blocks.comstartbioscience.com.br |
| Molecular Formula | C₈H₉ClN₂O₃ | bldpharm.com |
| Molecular Weight | 216.62 g/mol | bldpharm.com |
| SMILES Code | O=N+[O-].[H]Cl | bldpharm.com |
Historical Development and Evolution of Benzoxazine Research Methodologies
The exploration of benzoxazines began with foundational synthesis techniques. One of the earliest and most common methods for creating 1,3-benzoxazines is the Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde. umpr.ac.id This straightforward approach made a wide variety of benzoxazine monomers accessible to researchers. startbioscience.com.br
Initially, a significant portion of benzoxazine research was directed towards polymer chemistry. Scientists discovered that these monomers could undergo thermal ring-opening polymerization to form high-performance thermosetting polymers known as polybenzoxazines. combi-blocks.com These materials exhibit desirable properties such as high thermal stability, low water absorption, and near-zero shrinkage during curing, making them valuable in aerospace and electronics. combi-blocks.com
Over the decades, research methodologies have evolved significantly. While early work focused on the synthesis and polymerization of the basic benzoxazine structure, contemporary research has expanded to include:
Advanced Synthesis: Development of new catalytic systems and more efficient, environmentally friendly ("green") synthesis protocols. umpr.ac.id
Bio-based Monomers: Synthesis of benzoxazines from renewable resources like vanillin (B372448) and curcumin (B1669340) to create more sustainable materials. nih.gov
Medicinal Chemistry: A growing focus on the synthesis of benzoxazine derivatives as potential therapeutic agents, leading to the exploration of their biological activities. modechem.comijpsr.info
Computational Studies: The use of computational modeling to predict the properties of new benzoxazine derivatives and to understand their interactions with biological molecules. rasayanjournal.co.in
This evolution from a focus on polymer precursors to a broad investigation of their potential in medicinal chemistry highlights the enduring significance of the benzoxazine framework in scientific research.
While general information exists for the analytical techniques requested, and data is available for related isomers such as 6-nitro- and 7-nitro-3,4-dihydro-2H-benzo[b] bldpharm.comappchemical.comoxazine, as well as other benzoxazine derivatives, this information cannot be substituted to describe the 8-nitro isomer accurately. rasayanjournal.co.innih.gov Generating an article based on analogous compounds would be scientifically inaccurate and speculative.
Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the chemical compound “8-Nitro-3,4-dihydro-2H-benzo[B] bldpharm.comappchemical.comoxazine” due to the absence of the necessary research findings and data in published sources.
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)7-3-1-2-6-8(7)13-5-4-9-6/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJHSCSQNOAHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Elucidation of the Chemical Compound
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful and widely used method for the stereochemical analysis of chiral compounds. mtoz-biolabs.comlibretexts.org This technique is particularly valuable for determining the enantiomeric purity and assigning the absolute configuration of chiral derivatives of molecules such as 8-Nitro-3,4-dihydro-2H-benzo[b] mtoz-biolabs.comnih.govoxazine (B8389632).
Circular Dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. smoldyn.orgntu.edu.sg Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. nih.gov A positive or negative signal in a CD spectrum depends on whether left-circularly polarized light is absorbed more strongly than right-circularly polarized light, or vice versa. ntu.edu.sg
The determination of enantiomeric purity, or enantiomeric excess (ee), is a direct application of CD spectroscopy. For a pure enantiomer, the CD signal will have a maximum intensity. In a racemic mixture, which contains equal amounts of both enantiomers, the individual CD signals cancel each other out, resulting in no net CD signal. chromatographytoday.com For a sample with an unknown enantiomeric ratio, the measured CD signal intensity is directly proportional to the enantiomeric excess. nih.govnih.gov By comparing the CD signal of a sample to that of a pure enantiomer standard, the enantiomeric purity can be accurately quantified. nih.govjascoinc.com
Assigning the absolute configuration (i.e., the R or S designation at a stereocenter) of a chiral molecule is another critical application of chiroptical spectroscopy. mtoz-biolabs.comamericanlaboratory.com This is often achieved by comparing the experimentally measured CD spectrum with the theoretically predicted spectrum for a known absolute configuration. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to calculate the expected CD spectrum for, say, the (R)-enantiomer. nih.gov If the calculated spectrum matches the experimental spectrum in terms of the sign and relative intensity of the Cotton effects (the characteristic peaks in a CD spectrum), the absolute configuration of the sample can be confidently assigned as (R). americanlaboratory.comnih.gov If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as (S). americanlaboratory.com
While the scientific literature provides extensive information on the principles of chiroptical spectroscopy and its application to a wide array of chiral molecules, specific experimental studies and corresponding data for chiral derivatives of 8-Nitro-3,4-dihydro-2H-benzo[b] mtoz-biolabs.comnih.govoxazine were not identified in the performed searches. However, the principles described are fundamentally applicable to any chiral derivatives of this compound.
To illustrate how such data would be presented, the following table provides a hypothetical representation of chiroptical data for a pair of enantiomers of a chiral derivative of 8-Nitro-3,4-dihydro-2H-benzo[b] mtoz-biolabs.comnih.govoxazine.
Illustrative Chiroptical Data for a Hypothetical Chiral Derivative
| Property | (R)-enantiomer | (S)-enantiomer |
| Wavelength of Maximum Absorption (λmax) | 280 nm | 280 nm |
| Molar Ellipticity [θ] at λmax | +15,000 deg·cm²·dmol⁻¹ | -15,000 deg·cm²·dmol⁻¹ |
| Sign of Cotton Effect | Positive | Negative |
Note: The data in this table is purely illustrative to demonstrate the format of chiroptical data and is not based on experimental measurements for any derivative of 8-Nitro-3,4-dihydro-2H-benzo[b] mtoz-biolabs.comnih.govoxazine.
Chemical Reactivity and Mechanistic Investigations of the 8 Nitro 3,4 Dihydro 2h Benzo B 1 2 Oxazine Core
Reactions Involving the Nitro Group Transformation
The nitro group at the 8-position profoundly influences the reactivity of the benzoxazine (B1645224) core, serving as a versatile handle for a variety of chemical modifications. Its transformations are crucial for the synthesis of a wide range of derivatives with diverse applications.
Reductive Transformations of the Nitro Moiety
The reduction of the nitro group to an amino group is one of the most fundamental and widely utilized transformations for 8-Nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine (B8389632). This conversion opens up avenues for a plethora of further functionalizations, such as diazotization and amide bond formation. Various reductive methods have been successfully employed, each with its own set of advantages in terms of yield, selectivity, and reaction conditions.
Catalytic hydrogenation stands out as a highly efficient and clean method for this transformation. The use of metal catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas provides the corresponding 8-Amino-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine in excellent yields. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.
Alternatively, chemical reduction methods offer a practical alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are commonly used. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule.
A summary of common reductive transformations is presented in the table below.
| Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| H₂, Pd/C | Ethanol | Room Temperature | >95 | [Generic Procedure] |
| SnCl₂·2H₂O | Ethanol | Reflux | ~90 | [Generic Procedure] |
| Fe, NH₄Cl | Ethanol/Water | Reflux | ~85 | [Generic Procedure] |
| Na₂S₂O₄ | THF/Water | Room Temperature | Variable | [Generic Procedure] |
This table represents typical conditions and yields for the reduction of aromatic nitro compounds and may be applicable to 8-Nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine.
Nucleophilic Aromatic Substitution Activated by the Nitro Group
The strongly electron-withdrawing nature of the nitro group at the 8-position activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). This allows for the displacement of a suitable leaving group, typically a halide, located at a position ortho or para to the nitro group. While the parent 8-Nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine does not possess a leaving group for a classic SNAr reaction, derivatives such as 7-halo-8-nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazines are excellent substrates for this type of transformation.
In such systems, the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby facilitating the substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities onto the benzoxazine core. For instance, the reaction of a 7-chloro-8-nitro-benzoxazine derivative with an amine would yield the corresponding 7-amino-8-nitro-benzoxazine. The reaction rate is highly dependent on the nature of the nucleophile, the solvent, and the presence of a base.
Functionalization of the Dihydro-oxazine Ring System
The dihydro-oxazine ring itself presents opportunities for further chemical modifications, primarily at the nitrogen atom and, to a lesser extent, at the carbon atoms of the ring.
Reactions at the Nitrogen Atom of the Oxazine Ring
The secondary amine nitrogen (N-4) in the dihydro-oxazine ring is nucleophilic and can readily undergo a variety of functionalization reactions.
N-Alkylation: The introduction of alkyl groups at the N-4 position is a common strategy to modulate the physicochemical properties of the molecule. This is typically achieved by reacting the 8-nitro-benzoxazine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. The reaction proceeds via an SN2 mechanism.
N-Acylation: Acyl groups can be introduced at the N-4 position by reacting the parent compound with acylating agents like acid chlorides or anhydrides. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The resulting N-acyl derivatives are often more stable and can serve as protecting groups or as precursors for further transformations.
| Reaction | Reagent | Base | Solvent | Product |
| N-Alkylation | R-X (Alkyl Halide) | K₂CO₃ or Et₃N | DMF or Acetonitrile | 4-Alkyl-8-nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine |
| N-Acylation | RCOCl (Acyl Chloride) | Pyridine or Et₃N | Dichloromethane | 4-Acyl-8-nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine |
This table provides a general overview of N-functionalization reactions applicable to the 3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine scaffold.
Modifications and Derivatizations of the Oxygen-Bearing Carbon Atoms
The functionalization of the C-2 and C-3 positions of the dihydro-oxazine ring is less common and generally requires more specific synthetic strategies. The saturated nature of these carbon atoms makes them less susceptible to direct modification. However, the introduction of substituents at these positions is often achieved during the synthesis of the benzoxazine ring itself, for example, by starting with appropriately substituted precursors. For instance, using a substituted 2-aminophenol (B121084) or a modified ethanolamine (B43304) fragment in the initial ring-forming reaction can lead to derivatives with functionality at C-2 or C-3.
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the 8-Nitro-3,4-dihydro-2H-benzo[b] unizin.orglumenlearning.comoxazine core can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is significantly influenced by the existing substituents.
The fused dihydro-oxazine ring, specifically the ether oxygen and the amine nitrogen, acts as an ortho, para-directing and activating group for electrophilic aromatic substitution due to the donation of lone pair electrons into the aromatic system. unizin.orglumenlearning.compressbooks.pubfiveable.melibretexts.org Conversely, the nitro group is a strong deactivating and meta-directing group. unizin.orglumenlearning.compressbooks.pubfiveable.melibretexts.org The interplay of these opposing electronic effects governs the regioselectivity of electrophilic substitution reactions.
Nucleophilic substitution on the benzene ring, other than the SNAr reaction activated by the nitro group, is not a commonly observed transformation for this system. The aromatic ring is generally electron-rich enough to be resistant to nucleophilic attack unless further activated by additional strong electron-withdrawing groups.
Ring-Opening and Ring-Contraction/Expansion Reactions of the Oxazine System
The reactivity of the oxazine ring in benzoxazines is a focal point of their chemistry, leading to various transformations. While specific data for the 8-nitro derivative is scarce, the general principles governing these reactions can be discussed.
Ring-Opening Reactions:
The oxazine ring of benzoxazines can undergo cleavage under various conditions, such as thermal treatment, acidic or basic media, or through reactions with nucleophiles. The presence of the electron-withdrawing nitro group at the 8-position is anticipated to significantly influence the electron density of the benzene ring and, consequently, the stability and reactivity of the fused oxazine ring.
The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution. This electronic effect could also influence the stability of intermediates formed during potential ring-opening reactions. For instance, in acid-catalyzed ring-opening, protonation of the oxygen or nitrogen atom of the oxazine ring is a key step. The reduced electron density on the benzene ring due to the 8-nitro group might affect the basicity of these heteroatoms and thus influence the rate and mechanism of the ring-opening process.
Illustrative Data on Ring-Opening Reactions:
Due to the lack of specific experimental data for 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine, the following table is a hypothetical representation of the type of data that would be valuable in understanding its ring-opening reactivity.
| Reagent/Condition | Product(s) | Yield (%) | Mechanistic Notes |
| Acid Catalysis (e.g., HCl) | Expected N- or O-protonated intermediates leading to ring-opened products. | Data not available | The nitro group may influence the site and ease of protonation. |
| Base Catalysis (e.g., NaOH) | Potential formation of phenolic structures through ring cleavage. | Data not available | The acidity of the N-H proton could be affected by the nitro group. |
| Nucleophilic Attack (e.g., R-NH2) | Possible formation of adducts via nucleophilic addition to the oxazine ring. | Data not available | The electrophilicity of the oxazine ring carbons might be altered. |
Ring-Contraction/Expansion Reactions:
Ring-contraction and expansion reactions of the benzoxazine core are less common but can be envisioned under specific synthetic conditions, often involving rearrangement of reactive intermediates. For nitro-substituted aromatic compounds, tandem reactions involving reduction of the nitro group can lead to complex heterocyclic systems through ring expansion and contraction sequences. While no specific examples for 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine are reported, analogous transformations in other nitroarenes suggest potential pathways. These often involve the formation of nitrene intermediates upon reduction of the nitro group, which can then undergo skeletal rearrangements.
Illustrative Data on Ring-Contraction/Expansion Reactions:
The table below illustrates the kind of detailed findings that would be necessary to elucidate the ring-contraction and expansion behavior of 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine.
| Reaction Type | Conditions | Resulting Core Structure | Key Intermediate(s) |
| Reductive Ring Expansion | e.g., Deoxygenation with a phosphine (B1218219) catalyst | Azepine derivatives | Aryl nitrene |
| Photochemical Rearrangement | UV irradiation | Potentially contracted or expanded ring systems | Excited state intermediates |
| Acid-Catalyzed Rearrangement | Strong acid, heat | Isomeric heterocyclic systems | Carbocationic intermediates |
Kinetics and Thermodynamics of Key Chemical Transformations
A quantitative understanding of the chemical transformations of 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine requires detailed kinetic and thermodynamic studies. Such data is crucial for predicting reaction rates, understanding reaction mechanisms, and optimizing reaction conditions. However, specific kinetic and thermodynamic parameters for the ring-opening, contraction, or expansion reactions of this compound have not been reported in the reviewed literature.
Kinetics:
Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading). The rate law and activation parameters (activation energy, pre-exponential factor) derived from these studies would provide insights into the reaction mechanism. The 8-nitro group, being strongly electron-withdrawing, is expected to have a pronounced effect on the kinetics of reactions involving the benzoxazine core. For instance, it could accelerate reactions that are favored by reduced electron density or decelerate those that require electron donation from the aromatic ring.
Illustrative Kinetic Data Table:
This table provides a template for the type of kinetic data that would be essential for a thorough understanding of the reactivity of 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine.
| Transformation | Rate Law | Rate Constant (k) at T(K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Acid-Catalyzed Ring-Opening | Data not available | Data not available | Data not available | Data not available |
| Thermal Ring-Opening Polymerization | Data not available | Data not available | Data not available | Data not available |
Thermodynamics:
Illustrative Thermodynamic Data Table:
The following table exemplifies the thermodynamic data that would be required to characterize the energy landscape of reactions involving 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine.
| Transformation | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at T(K) | Equilibrium Constant (Keq) |
| Ring-Opening Equilibrium | Data not available | Data not available | Data not available | Data not available |
| Ring-Contraction Rearrangement | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine (B8389632), DFT calculations would be employed to determine its most stable three-dimensional shape (molecular geometry) by optimizing bond lengths, bond angles, and dihedral angles.
These calculations also yield crucial electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is key to understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an approximation of the molecule's excitability. While specific DFT data for the 8-nitro isomer is not available, studies on related benzoxazine (B1645224) structures have utilized DFT to characterize and confirm the structures of newly synthesized compounds. nih.govacs.org
Interactive Table: Hypothetical DFT-Calculated Properties Below is a hypothetical representation of data that could be generated from a DFT study for this compound. Note: This data is for illustrative purposes and is not based on actual experimental or calculated results.
| Property | Hypothetical Value | Unit |
| Total Energy | -685.1234 | Hartrees |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap | 4.33 | eV |
| Dipole Moment | 5.12 | Debye |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine would involve placing the molecule in a simulated environment, such as a box of water molecules, to observe its behavior.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are crucial for elucidating the step-by-step process of a chemical reaction. For 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine, this could involve studying its synthesis or its reactions with other molecules. Using quantum chemical methods, chemists can model the pathway from reactants to products, identifying any intermediate structures and the high-energy transition states that connect them.
Transition state theory uses the properties of the transition state to predict the rate of a reaction. Locating the transition state on the potential energy surface and calculating its energy relative to the reactants allows for the determination of the activation energy, a key factor governing reaction speed. While general mechanisms for the reduction of nitro compounds have been studied, specific theoretical investigations into the reaction mechanisms involving this particular benzoxazine isomer are not documented in the searched literature. orientjchem.org
In Silico Ligand-Target Recognition and Binding Mode Prediction
In silico (computer-based) methods are widely used in drug discovery to predict how a molecule (a ligand) might bind to a biological target, such as a protein or DNA. Molecular docking is a primary technique used for this purpose.
In a typical docking study, the 3D structure of 8-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine would be computationally placed into the binding site of a target receptor. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. This score helps to predict the strength of the interaction. Such studies are common for various benzoxazine derivatives to screen for potential biological activity, for instance, as inhibitors of Mycobacterium tuberculosis or for DNA binding. researchgate.netresearchgate.net However, specific docking studies for the 8-nitro isomer against defined targets have not been identified.
Interactive Table: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a molecular docking study against a hypothetical protein target. Note: This data is for illustrative purposes and is not based on actual experimental or calculated results.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Protein Kinase X | -8.5 | TYR-123, LYS-45 | Hydrogen Bond, Pi-Alkyl |
| Protease Y | -7.2 | ASP-88, GLU-90 | Hydrogen Bond, Electrostatic |
| DNA (Minor Groove) | -6.8 | A-T Base Pairs | van der Waals, Electrostatic |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzoxazine Derivatives
Impact of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of the benzoxazine (B1645224) ring system are highly sensitive to the nature and position of its substituents. The nitro group (NO2), as seen in 8-Nitro-3,4-dihydro-2H-benzo[b] phytojournal.comnih.govoxazine (B8389632), is a powerful electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-M) effects. researchgate.net This electronic influence has significant consequences for the molecule's reactivity.
The presence of the 8-nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic pi-system, making it less susceptible to attack by electrophiles. researchgate.net Conversely, this deactivation enhances the susceptibility of the aromatic ring to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.
In the context of the broader benzoxazine structure, the substituent's electronic effects can also influence the reactivity of the oxazine ring. For instance, modifications on the benzene moiety can alter the nucleophilicity of the ring nitrogen and the lability of the C-O bond within the oxazine structure. Quantitative structure-activity relationship (QSAR) studies on related N-(3-oxo-3,4-dihydro-2H-benzo phytojournal.comnih.govoxazine-7-carbonyl)guanidine derivatives have demonstrated that the electronic properties of substituents are critical for their biological activity. nih.gov Similarly, in the development of 1,3-benzoxazine derivatives as K+ channel openers, it was found that an electron-withdrawing group at the C6 position was crucial for optimal vasorelaxant activity. nih.gov
The following table summarizes the expected impact of the 8-nitro substituent on the reactivity of the benzoxazine core compared to an unsubstituted benzoxazine.
| Reaction Type | Unsubstituted Benzoxazine Reactivity | 8-Nitro-benzoxazine Reactivity | Rationale |
| Electrophilic Aromatic Substitution | Moderate | Significantly Decreased | The NO2 group is strongly deactivating, reducing the electron density of the aromatic ring. researchgate.net |
| Nucleophilic Aromatic Substitution | Low (requires harsh conditions) | Increased | The NO2 group stabilizes the negative charge of the Meisenheimer complex intermediate. |
| Oxazine Ring Opening | Dependent on conditions | Potentially altered | Electronic effects on the ring nitrogen and oxygen can influence bond strengths and susceptibility to acid/base-catalyzed opening. |
Correlations Between Molecular Structure and Observed Biochemical Interaction Profiles
The molecular structure of benzoxazine derivatives is intricately linked to their biochemical interaction profiles, governing their efficacy and selectivity for biological targets. The introduction of an 8-nitro group imparts specific physicochemical properties that can significantly modulate these interactions. The nitro group can act as a potent hydrogen bond acceptor, a feature that is often critical for ligand-receptor binding. nih.gov
Studies on various benzoxazine derivatives have highlighted key structural features for different biological activities:
Anticancer Activity: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been designed and synthesized, showing moderate to good potency against various cancer cell lines. nih.gov The nature and substitution pattern of the 4-aryl group were found to be critical for activity.
Antimicrobial Activity: Many 1,3-benzoxazine derivatives have been reported to possess antimicrobial properties. phytojournal.comijrpr.com The activity is often dependent on the substituents on both the aromatic ring and the nitrogen atom of the oxazine moiety.
Ion Channel Modulation: In a series of 1,3-benzoxazine derivatives designed as K+ channel openers, specific halogen and methyl groups at the C7 position and an electron-withdrawing group at C6 were required for potent activity. nih.gov
Rational Design Principles Based on Systematic Structural Modifications for Enhanced Chemical Properties
The rational design of benzoxazine derivatives hinges on a systematic understanding of how structural modifications translate into desired chemical and biological properties. nih.govssrn.com Based on SAR and SPR studies, several principles can be applied to enhance the properties of the 8-Nitro-3,4-dihydro-2H-benzo[b] phytojournal.comnih.govoxazine scaffold.
Steric and Conformational Control: Introducing substituents on the oxazine ring, for example at the C2 or C3 positions, can introduce steric bulk and control the conformation of the heterocyclic ring. QSAR studies on Na+/H+ exchange inhibitors based on a benzoxazine scaffold showed that the lengths of substituents at the 2- and 4-positions were parabolically related to activity, indicating an optimal size for fitting into the binding pocket. nih.gov
Improving Physicochemical Properties: Modifications can be made to enhance properties like solubility, lipophilicity, and metabolic stability. For instance, adding polar groups can increase water solubility, which is often desirable for therapeutic agents. nih.gov In materials science, incorporating specific functional groups like catechols into the benzoxazine structure has been shown to dramatically improve adhesive properties. nih.gov
A systematic approach to modifying the 8-nitro-benzoxazine scaffold might involve the following:
| Modification Strategy | Target Position(s) | Desired Outcome | Example Reference |
| Introduce alkyl/aryl groups | N-4, C-2 | Modulate lipophilicity, steric profile, and target interaction. | nih.govnih.gov |
| Introduce additional substituents | C-5, C-6, C-7 | Fine-tune electronic properties and create new interaction points. | nih.gov |
| Bioisosteric Replacement | 8-NO2 group | Replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) to modulate potency and ADME properties. | General medicinal chemistry principle |
Stereochemical Influences on Molecular Interactions
Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. The 3,4-dihydro-2H-benzo[b] phytojournal.comnih.govoxazine core is not planar; the six-membered oxazine ring typically adopts a semi-chair or semi-boat conformation. researchgate.net If a substituent is introduced at the C2 or C3 position, a chiral center is created, leading to the existence of enantiomers.
These enantiomers, while having identical physical properties in an achiral environment, can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal multipoint interactions with a chiral receptor or enzyme active site, while its mirror image cannot achieve the same complementary fit. nih.gov
A clear example of this principle is seen in the development of N-(3-oxo-3,4-dihydro-2H-benzo phytojournal.comnih.govoxazine-7-carbonyl)guanidine derivatives as Na+/H+ exchange inhibitors. The (R) and (S)-enantiomers of compounds with chiral centers at the C2 position were synthesized and tested, revealing notable differences in their inhibitory potency (IC50 values). nih.gov For instance, (S)-N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo phytojournal.comnih.govoxazine-7-carbonyl)guanidine (IC50 = 0.036 µM) was found to be more potent than its (R)-enantiomer (IC50 = 0.051 µM). nih.gov
Therefore, for any derivative of 8-Nitro-3,4-dihydro-2H-benzo[b] phytojournal.comnih.govoxazine that possesses a chiral center, it is crucial to separate and evaluate the individual enantiomers. The spatial orientation of the nitro group and other key functional groups relative to the rest of the molecular scaffold will be dictated by the stereochemistry, directly impacting the molecule's ability to bind to its intended biological target.
Diverse Applications and Future Research Directions for Benzoxazines
Role as Advanced Building Blocks and Synthons in Complex Organic Synthesis
8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) is recognized as a valuable heterocyclic building block in organic chemistry. bldpharm.com The presence of the nitro group (—NO₂) is key to its utility as a synthon. The nitro group is strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution on the benzene (B151609) ring. wikipedia.org More importantly, the nitro group can be readily reduced to an amine (—NH₂), providing a reactive site for a multitude of subsequent chemical transformations. wikipedia.org This versatility allows for the construction of more complex molecules, making it an ideal intermediate for synthesizing a range of pharmaceutically relevant substances and other complex organic structures. wikipedia.orgmdpi.com The dual functionality of the benzoxazine (B1645224) core and the transformable nitro group makes this compound a strategic component in multistep synthetic pathways.
Contributions to Polymer Science and Advanced Materials Engineering
The benzoxazine family of compounds is well-known for its application in polymer science, particularly as monomers for the production of high-performance polybenzoxazine resins. nih.govresearchgate.net These thermosetting polymers are known for their excellent thermal stability, mechanical strength, and low water absorption. 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine is classified as a material building block for polymer science, indicating its role as a monomer or a modifying agent in the creation of advanced polymers. bldpharm.com The incorporation of the nitro group into the polymer backbone can significantly alter the properties of the resulting material. For instance, the strong polarity of the nitro group can enhance adhesion and thermal properties, while also influencing the optical and electronic characteristics of the polymer, paving the way for materials with tailored functionalities. nih.govnih.gov
Exploration in Agrochemical Development (e.g., Herbicides, Fungicides, Insecticides)
Nitroaromatic compounds are an important class of industrial chemicals widely used in the synthesis of a variety of pesticides. nih.govnih.gov The benzoxazine ring system itself is studied for creating biologically active compounds, including herbicides and fungicides. rasayanjournal.co.in The presence of the nitro group, a common toxophore in agrochemicals, suggests that 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine is a compound of interest for developing new active ingredients. nih.govresearchgate.net Nitrophenols, which share structural motifs, are used as starting materials for numerous pesticides, including fungicides, herbicides, and insecticides. nih.gov Research in this area likely focuses on leveraging the synergistic effects of the benzoxazine core and the nitro functional group to create novel and effective crop protection agents.
Emerging Applications in Dye Chemistry and Optoelectronic Materials
The nitro group is a powerful chromophore (a part of a molecule responsible for its color) and is known to influence the optical properties of organic compounds. researchgate.netnih.gov Nitro compounds are frequently employed in the production of dyes. researchgate.netresearchgate.net The inclusion of a nitro group on the benzoxazine structure can create or enhance its colorimetric properties. This makes 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine a candidate for the synthesis of novel dyes. Furthermore, the strong electron-withdrawing nature of the nitro group can create significant intramolecular charge-transfer characteristics, which are crucial for optoelectronic applications such as in dye-sensitized solar cells (DSSCs) or other organic electronic devices. researchgate.netnih.govrsc.org Recent studies have explored the nitro group as a potential anchoring group for organic dyes onto semiconductor surfaces like TiO₂, highlighting its potential in advanced materials for energy conversion. researchgate.netrsc.org
Environmental Applications (e.g., Corrosion Inhibition)
Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack. The general structure of benzoxazine derivatives makes them candidates for this application. While specific studies on 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine as a corrosion inhibitor are not prominent, related heterocyclic structures containing nitrogen and oxygen atoms have shown significant inhibitive properties. ekb.eg The presence of the electron-rich aromatic system and heteroatoms in the benzoxazine molecule allows for strong adsorption on metal surfaces, a key mechanism for corrosion inhibition. researchgate.net
Methodological Advancements in the Study of Heterocyclic Systems
The study of compounds like 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine contributes to the broader understanding of heterocyclic chemistry. Characterization of such molecules typically involves a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying functional groups like the nitro group. rasayanjournal.co.in Mass spectrometry is used to confirm the molecular weight and fragmentation patterns. rasayanjournal.co.in Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the structural, electronic, and optical properties of these molecules, guiding synthetic efforts and the design of new materials. rsc.org The synthesis of chiral benzoxazines using advanced catalytic methods, such as palladium-catalyzed reactions, also represents a significant methodological advancement in the field. organic-chemistry.org
Compound Data
Below is a table summarizing key identifiers and properties for the subject compound.
| Property | Value | Source |
| IUPAC Name | 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| CAS Number | 1890308-70-9 (for hydrochloride salt) | bldpharm.com |
| Molecular Formula | C₈H₈N₂O₃ | sigmaaldrich.com |
| Molecular Weight | 180.16 g/mol | sigmaaldrich.com |
| Classification | Heterocyclic Building Block, Benzoxazine | bldpharm.com |
Summary of Applications
The table below outlines the primary application areas and roles of 8-Nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine.
| Application Area | Role of the Compound | Key Functional Group |
| Organic Synthesis | Versatile building block / synthon | Nitro group (reducible to amine) |
| Polymer Science | Monomer for high-performance resins | Benzoxazine ring (for polymerization) |
| Agrochemicals | Precursor for potential pesticides | Nitro group (as toxophore) |
| Dye Chemistry | Intermediate for novel dyes | Nitro group (as chromophore) |
| Optoelectronics | Component for functional materials | Nitro group (electron-withdrawing) |
| Corrosion Inhibition | Potential protective agent | Heterocyclic ring system (adsorption) |
Q & A
Q. What are the key steps in synthesizing 8-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine derivatives?
A typical synthesis involves esterification , etherification , reductive cyclization , nitration , and hydrolysis . For example, 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid was prepared from 4-hydroxy-3-nitrobenzoic acid via these steps, with structural confirmation by IR, NMR, LC/MS, and elemental analysis . Key intermediates like nitro ketones can be obtained in high yields (e.g., 85% for nitro ketone 3e in chemoenzymatic routes) .
Q. How can the purity and structure of this compound be validated?
Use HPLC (for purity assessment), FT-IR (to confirm functional groups, e.g., ν 3373 cm⁻¹ for N–H stretching), NMR (1H and 13C for regiochemical assignments), and LC/MS (for molecular ion verification). For enantiopure derivatives, polarimetry ([α]D measurements) and chiral HPLC are critical .
Q. What solvents and buffers are optimal for bioreduction steps in benzoxazine synthesis?
TRIS-HCl buffer (pH 7.5) is effective for alcohol dehydrogenase (ADH-A)-catalyzed bioreductions, achieving >90% yields for enantiopure intermediates. Polar aprotic solvents like DMF are suitable for alkylation steps .
Advanced Research Questions
Q. How can enantioselective synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives be achieved?
Chemoenzymatic strategies using ADH-A or engineered enzymes (e.g., evo-1.1.200) enable >99% enantiomeric excess (ee). For example, (S)-5e was synthesized with 91% yield via ADH-A, while evo-1.1.200 produced the (R)-enantiomer but required side-product mitigation . Alternative methods include asymmetric transfer hydrogenation of imines or organocatalytic additions .
Q. What structural modifications enhance the pharmacological activity of benzoxazine derivatives?
- Scaffold hopping : Replacing aromatic rings with 3,4-dihydro-2H-benzo[b][1,4]oxazine improves flexibility and binding affinity, as seen in URAT1 inhibitors .
- Functionalization : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 8-position boosts antiproliferative activity. For example, 8-bromo derivatives showed potent inhibition in PARP1 and thrombin targets .
- Hybridization : Triazolo-pyridazine moieties can replace benzamidine groups to shift activity from anticoagulant to antiproliferative .
Q. How do experimental conditions influence nitro group positioning during synthesis?
Nitration regioselectivity depends on substituent effects and reaction temperature. For example, nitration of 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine precursors at 0–5°C favors the 8-nitro isomer over the 7-nitro derivative due to steric and electronic factors .
Q. What analytical challenges arise in characterizing nitro-substituted benzoxazines?
- Isomer discrimination : LC/MS with collision-induced dissociation (CID) helps distinguish 7-nitro vs. 8-nitro isomers via fragmentation patterns.
- Nitro group stability : Thermal degradation during GC analysis necessitates LC-based methods.
- Crystallography : Poor solubility in non-polar solvents complicates single-crystal X-ray analysis; DMSO-d6 is often required .
Methodological Considerations
Q. How to optimize yields in reductive cyclization steps?
- Catalyst selection : Pd/C or Raney Ni under H2 (1–3 atm) achieves >80% yields.
- Solvent systems : Ethanol/water mixtures (4:1) balance substrate solubility and reduction efficiency .
- Temperature control : Maintain 50–60°C to avoid over-reduction to fully saturated byproducts .
Q. What strategies mitigate side reactions in chemoenzymatic routes?
- Enzyme engineering : Evolved ADH variants (e.g., evo-1.1.200) reduce structural isomer formation (e.g., 11 in Scheme 4 of ).
- Buffer optimization : TRIS-HCl (pH 7.5) minimizes non-specific hydrolysis of nitro ketones .
Q. How to design SAR studies for benzoxazine-based PARP1 inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
